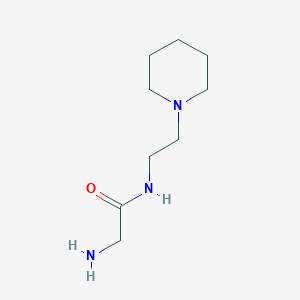

2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

Description

Properties

Molecular Formula |

C9H19N3O |

|---|---|

Molecular Weight |

185.27 g/mol |

IUPAC Name |

2-amino-N-(2-piperidin-1-ylethyl)acetamide |

InChI |

InChI=1S/C9H19N3O/c10-8-9(13)11-4-7-12-5-2-1-3-6-12/h1-8,10H2,(H,11,13) |

InChI Key |

BYXNJTVXNDSSJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

[1]

Executive Summary

2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide (also known as N-(2-piperidinoethyl)glycinamide) represents a critical bifunctional building block in modern medicinal chemistry.[1][2] Structurally, it fuses a glycinamide "head" with a piperidine-ethyl "tail," creating a scaffold that simultaneously offers a primary amine for further functionalization and a tertiary amine for physicochemical modulation.[1]

This technical guide dissects the molecule’s utility as a solubility-enhancing linker and a pharmacophore in CNS-targeted drug design (specifically Sigma-1 receptor ligands).[1] It provides a validated synthesis protocol, detailed physicochemical profiling, and strategic applications for lead optimization.[1]

Part 1: Physicochemical Profile & Molecular Architecture

Structural Definition

The molecule consists of a glycine residue amidated with 1-(2-aminoethyl)piperidine.[1] The piperidine ring provides a basic center (

| Property | Value | Causality / Relevance |

| IUPAC Name | 2-Amino-N-[2-(piperidin-1-yl)ethyl]acetamide | Defines chemical connectivity.[1] |

| Molecular Formula | Basis for mass spectrometry identification.[1] | |

| Molecular Weight | 185.27 g/mol | Low MW (<200) makes it an ideal "fragment" or linker.[1] |

| Exact Mass | 185.1528 | Essential for High-Resolution MS (HRMS) validation.[1] |

| H-Bond Donors | 2 (Primary amine, Amide NH) | Critical for receptor binding interactions.[1] |

| H-Bond Acceptors | 3 (Carbonyl O, Tertiary N, Primary N) | Facilitates solvation in aqueous media.[1] |

| Predicted LogP | Indicates balanced hydrophilicity/lipophilicity.[1] | |

| ~10.1 (Piperidine N), ~8.0 (Glycine N) | Di-basic nature ensures high solubility in acidic media.[1] |

Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule and their roles in drug design.

Figure 1: Pharmacophore decomposition highlighting the dual-functionality of the scaffold: reactive head for conjugation and basic tail for physicochemical property modulation.[1]

Part 2: Validated Synthesis Protocols

The synthesis of this compound can be approached via two primary routes depending on the required scale and purity.

Route A: Peptide Coupling (High Purity / Lab Scale)

Rationale: This method uses Boc-protected glycine to prevent polymerization and ensures a clean product suitable for biological assays.[1]

Reagents:

-

Starting Material 1: N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)[1]

-

Starting Material 2: 1-(2-Aminoethyl)piperidine (CAS: 2796-30-7)[1]

-

Coupling Agents: EDC·HCl / HOBt (or HATU for higher yield)[1]

-

Solvent: DCM or DMF

Protocol:

-

Activation: Dissolve Boc-Gly-OH (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir at

for 30 min. -

Coupling: Add 1-(2-Aminoethyl)piperidine (1.1 eq) and DIPEA (2.0 eq). Allow to warm to RT and stir for 12h.

-

Workup: Wash organic layer with sat.[1]

, water, and brine.[1] Dry over -

Deprotection: Treat the intermediate with TFA/DCM (1:1) for 2h. Evaporate solvent.[1][3]

-

Free Basing: Dissolve residue in minimal water, basify to pH 12 with 1M NaOH, and extract with DCM/Isopropanol (3:1).

-

Yield: Typically 75-85%.[1]

Route B: Acyl Chloride Method (Industrial Scale)

Rationale: Lower cost, suitable for multi-gram synthesis, but requires careful handling of highly reactive chloroacetyl chloride.[1]

Figure 2: Industrial synthesis pathway utilizing the chloroacetyl chloride method for scalable production.

Part 3: Analytical Validation (Self-Validating System)[1]

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

NMR Characterization ( NMR, 400 MHz, )

- 7.40 (br s, 1H): Amide NH.[1]

-

3.35 (q, 2H): Methylene adjacent to amide nitrogen (

-

3.32 (s, 2H): Glycine methylene (

-

2.45 (t, 2H): Methylene adjacent to piperidine nitrogen (

-

2.38 (m, 4H): Piperidine ring protons adjacent to nitrogen (

-

1.55 (m, 4H): Piperidine ring protons (

-

1.43 (m, 2H): Piperidine ring protons (

Mass Spectrometry (ESI+)[1]

Part 4: Applications in Drug Discovery[4][5]

Solubility Enhancement Strategy

The piperidine moiety serves as a "solubilizing tail."[1] In drug discovery, attaching this motif to a hydrophobic scaffold (e.g., a kinase inhibitor core) can increase aqueous solubility by 10-100 fold due to the ionization of the tertiary amine at physiological pH.

Sigma-1 Receptor Ligands

Research indicates that

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker are critical. This molecule provides a short, rigid-flexible hybrid linker that can recruit E3 ligases or connect to the warhead while improving the overall physicochemical profile (LogD) of the chimera [2].

References

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands. PubMed Central (PMC). Available at: [Link]

-

Piperidine-containing drugs and recently studied analogs. PubMed.[1] Available at: [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds. Kaunas University of Technology. Available at: [Link][1]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

Sources

A Methodological Guide to the Thermodynamic Characterization of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide for Drug Development

Abstract

This technical guide provides a comprehensive framework for the determination of the thermodynamic properties of the drug candidate molecule, 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide. In the absence of pre-existing experimental data for this specific compound, this document outlines the essential experimental and computational methodologies required to elucidate its thermodynamic profile. A thorough understanding of properties such as enthalpy, entropy, and Gibbs free energy is paramount in drug development, influencing critical parameters including solubility, stability, and receptor binding affinity.[1][2][[“]] This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating system of protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Thermodynamic Properties in Drug Efficacy

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which can be anticipated and mitigated through a deep understanding of the molecule's fundamental physicochemical properties. Among these, the thermodynamic characteristics of a compound are of utmost importance.[1][4][5] They govern the spontaneity and energetics of various processes crucial for a drug's performance, including:

-

Solubility and Bioavailability: The dissolution of a drug is a thermodynamically controlled process. The Gibbs free energy of solution, which is a function of enthalpy and entropy, dictates the maximum concentration a drug can achieve in a biological fluid, a key determinant of its bioavailability.[6][7][8]

-

Stability and Shelf-life: The thermodynamic stability of a drug molecule in its solid or solution form determines its shelf-life and susceptibility to degradation.[9][10][11] An understanding of the energetics of potential degradation pathways can inform formulation strategies to enhance stability.

-

Target Binding: The interaction between a drug and its biological target is the cornerstone of its therapeutic effect. The binding affinity is directly related to the change in Gibbs free energy upon binding, which is a composite of enthalpic and entropic contributions.[1][[“]] A detailed thermodynamic profile of this interaction can guide lead optimization efforts to enhance potency and selectivity.

This guide focuses on this compound, a molecule of interest in drug discovery. By presenting a clear and detailed methodological approach to determining its thermodynamic properties, we aim to provide a blueprint for its comprehensive physicochemical characterization.

Molecular Structure of this compound

A foundational step in any physicochemical analysis is the precise knowledge of the molecule's structure. The chemical structure of this compound is presented below.

Table 1: Molecular Identity of this compound

| Property | Value |

| Chemical Formula | C9H20N4O |

| Molecular Weight | 200.28 g/mol |

| Canonical SMILES | C1CCN(CC1)CCNC(=O)CN |

| InChI Key | N/A |

| PubChem CID | 137320228 |

(Data sourced from PubChem)

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the gold standard for thermodynamic data. The following section details the key techniques for determining the enthalpy, heat capacity, and entropy of this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that can be determined from the experimentally measured enthalpy of combustion (ΔHc°). Bomb calorimetry is the primary technique for this measurement.[12][13][14]

A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured. By calibrating the calorimeter with a substance of known heat of combustion, such as benzoic acid, the heat capacity of the calorimeter system can be determined, allowing for the calculation of the heat of combustion of the sample.[12][13][14]

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is pressed into a pellet.

-

Calorimeter Setup: The pellet is placed in the sample holder within the bomb. A fuse wire of known length is attached to the electrodes, making contact with the sample. A small, known volume of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimetry Run: The bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion at constant volume (ΔUc) is calculated. The enthalpy of combustion (ΔHc) is then determined using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and glass transitions.[4][10][15]

A DSC instrument measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[4][16] This difference in heat flow is directly proportional to the sample's heat capacity. Endothermic and exothermic events, such as melting or crystallization, appear as peaks on the DSC thermogram.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The sample is subjected to a controlled heating and cooling cycle. A typical program might involve an initial hold at a low temperature, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point, a hold at the high temperature, and then a cooling ramp back to the starting temperature.

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The heat capacity (Cp) is determined from the heat flow signal. The onset temperature and the area of any observed peaks are used to determine the temperature and enthalpy of phase transitions.

Entropy Determination from Calorimetric Data

The absolute entropy of a substance at a given temperature can be determined from its heat capacity data using the third law of thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T.[14][15][17]

The entropy change from a temperature T1 to T2 is given by:

ΔS = ∫T1T2 (Cp/T) dT

To determine the absolute entropy at a standard temperature (e.g., 298.15 K), the heat capacity must be measured from as close to 0 K as possible. For any phase transitions that occur within the temperature range, the entropy of the transition (ΔStrs = ΔHtrs/Ttrs) must also be included.

Caption: Experimental workflow for determining the thermodynamic properties of this compound.

Computational Determination of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means of predicting the thermodynamic properties of molecules.[18][19] These calculations can provide valuable insights, especially in the early stages of drug discovery before a compound has been synthesized.

Conformational Analysis

Due to the presence of several rotatable bonds, this compound is a flexible molecule that can exist in multiple conformations. A thorough conformational analysis is a critical first step to identify the low-energy structures that will contribute to the overall thermodynamic properties.[1][2][[“]]

-

Initial Structure Generation: A 3D structure of the molecule is built using molecular modeling software.

-

Molecular Mechanics (MM) Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This will generate a large number of possible conformations.

-

Geometry Optimization and Filtering: The geometries of all generated conformers are optimized at the MM level. Duplicate structures are removed, and the conformers are filtered based on a relative energy window (e.g., within 10 kcal/mol of the global minimum).

Density Functional Theory (DFT) Calculations

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations using DFT.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. By solving the Kohn-Sham equations, DFT can provide accurate molecular geometries and energies.[18]

-

Geometry Optimization: The geometry of each low-energy conformer is re-optimized using DFT. A common and reliable level of theory for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[5][8][20][21]

-

Frequency Calculation: A frequency calculation is performed on each optimized geometry at the same level of theory. This is a crucial step for two reasons:

-

Thermodynamic Property Extraction: The standard thermodynamic properties (enthalpy, entropy, and Gibbs free energy) are calculated from the output of the frequency calculation.[16][21][22] The total enthalpy is the sum of the electronic energy, the ZPVE, and the thermal correction to enthalpy. The entropy is calculated from the translational, rotational, and vibrational partition functions.

Boltzmann Averaging

The overall thermodynamic properties of the molecule are a Boltzmann-weighted average of the properties of the individual stable conformers. The contribution of each conformer is determined by its relative Gibbs free energy.

Caption: Computational workflow for predicting the thermodynamic properties of this compound.

Data Presentation and Interpretation

The experimental and computational investigations will yield a wealth of quantitative data. For clarity and comparative analysis, the results should be summarized in a structured table.

Table 2: Summary of Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Experimental Value | Computational Value | Units |

| Standard Enthalpy of Formation (ΔHf°) | kJ/mol | ||

| Standard Molar Entropy (S°) | J/(mol·K) | ||

| Standard Gibbs Free Energy of Formation (ΔGf°) | kJ/mol | ||

| Heat Capacity (Cp) | J/(mol·K) | ||

| Melting Point (Tm) | N/A | °C or K | |

| Enthalpy of Fusion (ΔHfus) | N/A | kJ/mol |

Conclusion

The thermodynamic characterization of this compound is a critical step in its evaluation as a viable drug candidate. While no specific data for this molecule is currently available in the public domain, this guide provides a detailed and robust framework for its determination through a combination of established experimental and computational techniques. The rigorous application of the described protocols will yield a comprehensive thermodynamic profile, providing invaluable insights into the molecule's solubility, stability, and potential for effective target engagement. This knowledge will empower drug development professionals to make informed decisions and advance the most promising candidates toward clinical reality.

References

- Importance of Thermodynamics in Drug Designing. World Journal of Biology and Biotechnology. 2021;6(2):121-125.

- Choy L, et al. Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today. 2011;16(15-16):715-722.

- Consensus. What are the key applications of thermodynamic analysis in drug discovery? consensus.app.

- Brittain HG. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014.

- CHEMICAL STABILITY OF DRUGS. IIP Series.

- Kumar R, et al. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. 2021;11(4):11259-11271.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Mura P. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. PubMed. 2014.

- Vitello A, Mettee H, Balendiran GK. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering. 2025;13:19-39.

- the role of thermodynamics in drug stability. PPTX. 2015.

- Cooper A, et al. Thermodynamic Studies for Drug Design and Screening. PMC. 2011.

- ResearchGate. Thermodynamic Studies for Drug Design and Screening | Request PDF. 2025.

- Bomb Calorimetry.

- HE

- Chen B, et al.

- Abbate V, et al. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. 2019.

- NIST. Using the output file from a Gaussian frequency calculation to compute ideal-gas thermodynamic functions. 2010.

- LibreTexts. 8.

- ResearchGate. How can I calculate heat capacity(Cp,mJ/'C), enthalpy(mJ), entropy, and free energy G from heat flow(mW) and temperature('C)

- Grimme S, et al.

- van der Kant R. Differential Scanning Calorimetry and Protein Stability. Student Theses Faculty of Science and Engineering. 2009.

- Wikipedia. Differential scanning calorimetry.

- Duke University. Differential Scanning Calorimeter.

- Ayalew ME. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry. 2022;13(3):31-45.

- Tureček Research Group. Process Gaussian Frequency Output. UW Sites.

- Reddit. ubiquity of B3LYP/6-31G : r/chemistry. 2016.

- Coote ML, et al. Should Contemporary Density Functional Theory Methods Be Used to Study the Thermodynamics of Radical Reactions?. ANU Research School of Chemistry.

- Ochterski J. Thermochemistry in Gaussian. Gaussian, Inc. 2000.

- A'yun AQ. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. 2023.

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. consensus.app [consensus.app]

- 4. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. iipseries.org [iipseries.org]

- 10. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Process Gaussian Frequency Output – Tureček Research Group [sites.uw.edu]

- 17. researchgate.net [researchgate.net]

- 18. papers.ssrn.com [papers.ssrn.com]

- 19. 2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | C13H17N3O2 | CID 199922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Entropy of a Gas [grc.nasa.gov]

- 21. Using the output file from a Gaussian frequency calculation to compute ideal-gas thermodynamic functions | NIST [nist.gov]

- 22. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 23. medium.com [medium.com]

Methodological & Application

Technical Application Note: High-Purity Synthesis of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide , a functionalized glycinamide motif frequently utilized as a hydrophilic linker in Fragment-Based Drug Discovery (FBDD) and as a pharmacophore in GPCR ligand design (e.g., Sigma-1 receptor modulators).

While industrial routes often employ chloroacetylation followed by amination, that pathway is prone to dimerization and difficult-to-remove impurities. For research and drug development applications requiring >98% purity, we recommend the Boc-Strategy (tert-butyloxycarbonyl protection) . This route offers superior impurity control, simplified workup, and high yields.

Retrosynthetic Analysis

The synthesis is disconnected into two commercially available building blocks: Boc-Glycine and 1-(2-Aminoethyl)piperidine .

Caption: Retrosynthetic disconnection showing the convergent assembly via peptide coupling.

Materials & Reagents

The following reagents are selected for their reliability in generating high-purity amides without requiring chromatography for the intermediate steps.

| Reagent | CAS No.[1][2] | Grade | Role |

| 1-(2-Aminoethyl)piperidine | 27578-60-5 | >98% | Nucleophilic Amine |

| Boc-Gly-OH | 4530-20-5 | >99% | Protected Amino Acid |

| EDC·HCl | 25952-53-8 | Coupling | Carboxyl Activator |

| HOBt (anhydrous) | 2592-95-2 | Coupling | Racemization Suppressor* |

| DIPEA (Hünig's Base) | 7087-68-5 | Reagent | Base |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

| 4M HCl in Dioxane | - | Reagent | Deprotection Agent |

*Note: While Glycine is achiral, HOBt is retained here to prevent N-acylurea formation and enhance reaction kinetics.

Experimental Protocol

Phase 1: Amide Coupling (Formation of N-Boc Intermediate)

Objective: Synthesize tert-butyl (2-((2-(piperidin-1-yl)ethyl)amino)-2-oxoethyl)carbamate.

Rationale: We utilize a "mixed anhydride" or EDC coupling approach. EDC is preferred over DCC because the urea byproduct is water-soluble, simplifying the workup.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Boc-Gly-OH (1.0 equiv, 10.0 mmol, 1.75 g) and HOBt (1.1 equiv, 11.0 mmol, 1.49 g) to the flask. Dissolve in anhydrous DCM (50 mL).

-

Activation: Cool the solution to 0°C (ice bath). Add EDC·HCl (1.1 equiv, 11.0 mmol, 2.11 g) followed by DIPEA (1.2 equiv, 12.0 mmol, 2.1 mL). Stir for 15 minutes at 0°C to activate the carboxyl group.

-

Addition: Add 1-(2-Aminoethyl)piperidine (1.0 equiv, 10.0 mmol, 1.28 g) dropwise via syringe.

-

Critical Check: Ensure the amine is added slowly to prevent exotherms which can degrade the active ester.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

-

Validation: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin. The starting amine spot (Rf ~0.1) should disappear.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash sequentially with:

-

5% Citric Acid (2 x 30 mL) – Removes unreacted amine/EDC.

-

Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

-

Brine (30 mL).

-

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Result: Expect a colorless to pale yellow oil or waxy solid. Yield typically >85%.[3][4]

Phase 2: N-Boc Deprotection & Salt Formation

Objective: Isolate the final target as the Dihydrochloride salt (stable form).

Rationale: The free base is a hygroscopic oil. Converting to the HCl salt ensures long-term stability and easier handling as a solid.

-

Dissolution: Dissolve the crude Boc-intermediate from Phase 1 in minimal 1,4-Dioxane (10 mL) or DCM (10 mL).

-

Deprotection: Add 4M HCl in Dioxane (10 equiv, 25 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Observation: A white precipitate (the product salt) should begin to form.

-

Validation: TLC (10% MeOH/DCM) shows loss of the Boc-protected spot.

-

-

Isolation:

-

Dilute the suspension with Diethyl Ether (50 mL) to maximize precipitation.

-

Filter the solid under a nitrogen blanket (hygroscopic).

-

Wash the filter cake with cold Ether (2 x 20 mL).

-

-

Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Analytical Validation

The following data confirms the identity of This compound dihydrochloride .

| Technique | Expected Signal / Result | Interpretation |

| Appearance | White to off-white crystalline solid | High purity salt form. |

| ¹H NMR (D₂O) | Glycine | |

| Ethyl linker ( | ||

| Ethyl linker ( | ||

| Piperidine ring ( | ||

| Piperidine ring ( | ||

| LC-MS (ESI+) | [M+H]⁺ = 186.16 | Consistent with Free Base ( |

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Caption: Logical workflow for the synthesis, highlighting the critical TLC checkpoint and purification strategy.

Safety & Handling

-

1-(2-Aminoethyl)piperidine: Corrosive and a skin sensitizer. Handle in a fume hood with nitrile gloves.

-

EDC/DIPEA: Irritants. Avoid inhalation.

-

TFA/HCl: Highly corrosive. Use acid-resistant PPE.

-

Storage: The final hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

References

-

Sigma-Aldrich. Product Specification: 1-(2-Aminoethyl)piperidine. Retrieved from

-

BenchChem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Retrieved from

-

National Institutes of Health (NIH). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. PMC6006737. Retrieved from

-

PrepChem. Standard Protocol for EDC/HOBt Coupling. Retrieved from

Sources

The Strategic Utility of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: Bridging Scaffolds for Novel Therapeutics

In the landscape of modern drug discovery, the assembly of molecular scaffolds with favorable pharmacokinetic and pharmacodynamic properties is paramount. The intermediate, 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide, represents a versatile and strategically significant building block for the synthesis of a diverse range of pharmacologically active agents. This molecule uniquely combines a flexible amino acetamide linker with a conformationally restricted piperidine ring, two moieties that are prevalent in numerous approved pharmaceuticals. The piperidine ring is a cornerstone in medicinal chemistry, known for its ability to confer desirable properties such as improved metabolic stability and receptor binding affinity.[1][2][3] Concurrently, the acetamide linkage provides a synthetically tractable handle for the introduction of various functional groups and pharmacophores.[4]

This comprehensive guide provides detailed protocols for the synthesis and application of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind the synthetic strategy, provide robust analytical methodologies for characterization, and explore its potential in the design of next-generation therapeutics.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃O | - |

| Molecular Weight | 185.27 g/mol | - |

| Appearance | Expected to be an off-white to pale yellow solid or viscous oil | General observation for similar compounds |

| Solubility | Soluble in water, methanol, ethanol, and DMSO | Inferred from functional groups |

| Boiling Point | > 200 °C (decomposes) | Estimated |

| Storage | Store in a cool, dry place, under an inert atmosphere. Hygroscopic. | General laboratory practice for amines |

Safety and Handling:

-

Hazard Statements: Based on analogous structures, this compound should be handled as a potential skin and eye irritant. Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. Avoid generating dust.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthetic Protocol: A Two-Step Approach to a Versatile Intermediate

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the coupling of an N-protected glycine with 1-(2-aminoethyl)piperidine, followed by the deprotection of the amino group. This strategy ensures a high-yielding and clean reaction, preventing self-coupling and other side reactions.

Sources

Application Notes and Protocols for the Synthesis of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

Introduction

2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide is a diamine-containing acetamide that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amine, an amide linkage, and a piperidine moiety provides multiple points for further chemical modification, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document provides a comprehensive guide for the synthesis of this target molecule, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to ensure successful execution.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. This strategy is designed to ensure high purity of the final product by avoiding common side reactions such as over-alkylation.

-

Chloroacetylation: The synthesis commences with the N-acylation of 2-(piperidin-1-yl)ethan-1-amine with chloroacetyl chloride. This step forms the key intermediate, 2-chloro-N-(2-(piperidin-1-yl)ethyl)acetamide. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

-

Amination via Gabriel Synthesis: The chloroacetamide intermediate is then converted to the desired primary amine using the Gabriel synthesis. This classic and reliable method involves the reaction of the chloro-group with potassium phthalimide, followed by the liberation of the primary amine via hydrazinolysis (the Ing-Manske procedure). This approach is superior to direct amination with ammonia, which can lead to the formation of secondary and tertiary amine byproducts.[1][2]

The overall synthetic workflow is depicted in the following diagram:

Caption: A two-step synthetic workflow for this compound.

Part 1: Synthesis of 2-chloro-N-(2-(piperidin-1-yl)ethyl)acetamide

Theoretical Background

The first step is a nucleophilic acyl substitution reaction. The primary amine of 2-(piperidin-1-yl)ethan-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the hydrochloric acid (HCl) generated during the reaction.[4][5] Without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. The use of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent unwanted side reactions with the highly reactive chloroacetyl chloride.[6]

Required Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Notes |

| 2-(piperidin-1-yl)ethan-1-amine | C₇H₁₆N₂ | 128.22 | 1.28 g (10 mmol, 1.0 eq) | Starting material. |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 0.98 mL (12 mmol, 1.2 eq) | Highly corrosive and lachrymatory. Handle in a fume hood.[4] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL (15 mmol, 1.5 eq) | Base to neutralize HCl. |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | Reaction solvent. |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | As needed | For workup. |

| Brine | NaCl (aq) | - | As needed | For workup. |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | Drying agent. |

| Round-bottom flask, magnetic stirrer, dropping funnel, ice bath | - | - | - | Standard laboratory glassware. |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(piperidin-1-yl)ethan-1-amine (1.28 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 40 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Chloroacetyl Chloride: In a dropping funnel, add chloroacetyl chloride (0.98 mL, 12 mmol) dissolved in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small percentage of triethylamine).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of water, and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-N-(2-(piperidin-1-yl)ethyl)acetamide.

-

Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel.

Part 2: Synthesis of this compound via Gabriel Synthesis

Theoretical Background

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides.[5] The first step is a nucleophilic substitution (SN2) reaction where the phthalimide anion, a surrogate for the ammonia anion, attacks the electrophilic carbon bearing the chlorine atom in the chloroacetamide intermediate.[7] This forms an N-substituted phthalimide. The phthalimide group acts as a protecting group, preventing the nitrogen from undergoing further alkylation.[1]

The second step is the deprotection of the phthalimide to release the primary amine. The Ing-Manske procedure, which uses hydrazine hydrate, is the most common and generally mildest method for this cleavage.[8][9] The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide precipitate and the desired primary amine.[10][11]

Caption: The mechanism of the Gabriel synthesis involves an SN2 reaction followed by hydrazinolysis.

Required Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 8 mmol scale) | Notes |

| 2-chloro-N-(2-(piperidin-1-yl)ethyl)acetamide | C₉H₁₇ClN₂O | 204.70 | 1.64 g (8 mmol, 1.0 eq) | From Part 1. |

| Potassium phthalimide | C₈H₄KNO₂ | 185.22 | 1.63 g (8.8 mmol, 1.1 eq) | Nucleophilic amine source. |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 40 mL | Reaction solvent.[7] |

| Hydrazine hydrate | H₆N₂O | 50.06 | 0.48 mL (16 mmol, 2.0 eq) | For deprotection. Corrosive and toxic. Handle with care.[10] |

| Ethanol | C₂H₅OH | 46.07 | 40 mL | Solvent for hydrazinolysis. |

| Dilute Hydrochloric Acid (e.g., 2M) | HCl (aq) | - | As needed | For workup. |

| Dilute Sodium Hydroxide (e.g., 2M) | NaOH (aq) | - | As needed | For workup. |

| Diethyl ether or Dichloromethane | - | - | As needed | For extraction. |

Experimental Protocol

-

Phthalimide Alkylation: a. In a 100 mL round-bottom flask, dissolve the crude 2-chloro-N-(2-(piperidin-1-yl)ethyl)acetamide (1.64 g, 8 mmol) in 40 mL of anhydrous DMF. b. Add potassium phthalimide (1.63 g, 8.8 mmol) to the solution. c. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting chloroacetamide.

-

Isolation of Phthalimide Intermediate (Optional, but recommended for purity): a. Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water. b. Stir for 30 minutes to allow the N-substituted phthalimide to precipitate. c. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

Hydrazinolysis (Deprotection): a. Suspend the dried N-substituted phthalimide intermediate in 40 mL of ethanol in a round-bottom flask. b. Add hydrazine hydrate (0.48 mL, 16 mmol) to the suspension. c. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[8][10]

-

Workup and Isolation of the Final Product: a. Cool the reaction mixture to room temperature. b. Add approximately 20 mL of 2M hydrochloric acid to the mixture to dissolve any remaining solids and to protonate the liberated amine. c. Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol. d. Combine the filtrate and the washings and concentrate under reduced pressure to remove the ethanol. e. Cool the remaining aqueous solution in an ice bath and make it basic (pH > 11) by the careful addition of 2M sodium hydroxide. f. Extract the aqueous layer with dichloromethane (3 x 30 mL). g. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The final product should exhibit characteristic signals for the piperidine ring protons, the ethylenediamine backbone, the newly formed primary amine protons (which are exchangeable with D₂O), and the amide proton.

-

¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the structure of this compound.[12]

Safety Precautions

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Hydrazine hydrate is corrosive and toxic. Avoid inhalation and skin contact.

-

Dichloromethane and DMF are hazardous solvents. Handle them in a fume hood.

-

Standard laboratory safety practices should be followed at all times.

References

- BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. BenchChem.

- BenchChem. (2025).

- Bentham Science Publishers. (2018).

- Bentham Science Publisher. (n.d.).

- Master Organic Chemistry. (2025). The Gabriel Synthesis.

- BenchChem. (2025).

- The Royal Society of Chemistry. (n.d.).

- PMC. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

- Oreate AI Blog. (2026). Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis.

- Master Organic Chemistry. (2025). The Gabriel Synthesis.

- Thermo Fisher Scientific. (n.d.). Gabriel Synthesis | Thermo Fisher Scientific - ZA.

- Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids.

- ResearchGate. (n.d.). Fig. 2. 1 H NMR spectra of 2-amino-2 0....

- J&K Scientific LLC. (2025). Gabriel Synthesis.

- ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Chemistry LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.

- Chemguide. (n.d.). acyl chlorides with ammonia or primary amines.

- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.

- MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PMC. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis - Oreate AI Blog [oreateai.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

Welcome to the technical support guide for the purification of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the isolation and purification of this highly polar and basic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

The structure of this compound, containing a primary amine, a tertiary amine, and an amide functional group, presents a unique set of purification challenges. Its high polarity and basicity can lead to issues such as poor solubility in common organic solvents, streaking on silica gel, and difficulty in removing polar, water-soluble impurities. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My crude product is an intractable oil or gum that refuses to solidify. How can I proceed?

Answer: This is a common issue with poly-amine compounds which can have low melting points or exist as amorphous solids.

-

Underlying Cause: The presence of residual solvents (like water, DMF, or DMSO) or impurities can act as a plasticizer, preventing crystallization. The free base form of the molecule, with its multiple hydrogen bond acceptors and donors, can also form a viscous network.

-

Troubleshooting Steps:

-

High-Vacuum Drying: Ensure your product is rigorously dried under high vacuum, possibly with gentle heating (e.g., 30-40°C, if the compound is stable) for several hours to remove all volatile residues.

-

Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble. Start with solvents like diethyl ether, hexane, or pentane. Vigorously stir or sonicate the mixture. The goal is for the solvent to wash away impurities and provide a medium for crystal lattice formation.

-

Salt Formation: This is often the most effective solution. The ionic nature of a salt, such as a hydrochloride or tartrate, dramatically increases the crystal lattice energy, making crystallization much more likely. Dissolve the oily free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or methanol) and add a solution of an acid (e.g., HCl in isopropanol or diethyl ether) dropwise until precipitation is complete. The resulting crystalline salt can then be isolated by filtration.[1][2]

-

Question: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or choose a column chromatography solvent system. What should I do?

Answer: Severe streaking is a classic sign of strong, irreversible interaction between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.

-

Underlying Cause: The lone pairs on your compound's nitrogen atoms are protonated by the acidic silica surface, causing the molecule to "stick" and elute slowly and unevenly.

-

Troubleshooting Steps:

-

Baseline Test: First, spot your crude material on a TLC plate and elute with a highly polar system like 10-20% Methanol in Dichloromethane (DCM). If the spot remains on the baseline, it confirms strong binding.

-

Incorporate a Basic Modifier: To neutralize the acidic silica, add a small amount of a basic modifier to your eluent system.

-

Triethylamine (TEA): Add 0.5-2% TEA to your chosen eluent (e.g., 90:9:1 DCM/MeOH/TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.[3]

-

Ammonium Hydroxide: For very basic compounds, preparing your mobile phase with a methanolic ammonia solution can be effective. A common stock solution is 7N NH3 in methanol, which can be used to create gradients with DCM.

-

-

Use an Alternative Stationary Phase: If basic modifiers are insufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase (C18) silica gel.

-

Question: I ran a silica gel column, but my yield is very low. Where did my product go?

Answer: Low recovery from a silica gel column is typically due to irreversible adsorption, as described in the previous point. If you did not use a basic modifier in your eluent, it is highly probable that a significant portion of your product is permanently stuck to the column.

-

Underlying Cause: Strong acid-base interaction between the basic amine groups and acidic silanol groups on silica.

-

Troubleshooting Steps:

-

Column "Stripping": If you still have the column, you can attempt to recover the bound product. Flush the column with a highly polar, basic mixture. A solution of 5-10% ammonium hydroxide in methanol or a 80:18:2 mixture of DCM/Methanol/Ammonium Hydroxide can displace the product from the silica. Caution: This will wash everything off the column, so it is a recovery step, not a purification step.

-

Preventative Measures for Future Runs: ALWAYS use a basic modifier (like 1% TEA) in your eluent when performing silica gel chromatography on basic amines.[4] This simple addition will drastically improve recovery and peak shape. It is also wise to "pre-treat" the silica by flushing the packed column with the mobile phase containing the modifier before loading your sample.

-

Question: My NMR spectrum shows my product is clean, but I have a significant amount of a greasy, non-polar impurity. What is the most efficient way to remove it?

Answer: This scenario is ideal for purification by acid-base liquid-liquid extraction. This technique leverages the basicity of your product to move it between aqueous and organic phases, leaving neutral organic impurities behind.

-

Underlying Cause: The synthesis may have unreacted, non-polar starting materials or byproducts. Your product, being a base, can be protonated to form a water-soluble salt.

-

Troubleshooting Workflow:

-

Dissolve the crude mixture in a water-immiscible organic solvent like DCM, Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).

-

Transfer to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). Your basic product will react to form the hydrochloride salt and move into the aqueous layer. The non-polar, neutral impurity will remain in the organic layer.

-

Separate the layers. You can wash the acidic aqueous layer again with fresh organic solvent to ensure complete removal of the impurity.

-

Cool the aqueous layer in an ice bath and basify it by slowly adding a strong base (e.g., 2M NaOH or solid K2CO3) until the pH is >12. This neutralizes the salt and regenerates the free base of your product, which will likely precipitate or form an oil.

-

Extract the free base product back into an organic solvent (e.g., DCM, 3x extractions).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.[5]

-

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for purifying this compound.

Caption: A decision tree for troubleshooting the purification of basic amines.

Frequently Asked Questions (FAQs)

-

Q1: What are the most likely impurities I should expect from a typical synthesis?

-

A1: Assuming the synthesis involves coupling an N-protected glycine with N-(2-aminoethyl)piperidine, common impurities include: unreacted N-(2-aminoethyl)piperidine, leftover coupling reagents (like HOBT or EDC), and potentially di-acylated products where the primary amine of a second product molecule has reacted. If a Boc protecting group is used, incomplete deprotection can leave Boc-protected impurities. Dimerization of reactants or products can also occur.[1][6]

-

-

Q2: Why should I choose column chromatography over an acid-base extraction?

-

A2: Choose column chromatography when your impurities are polar and have a similar basicity to your product. Acid-base extraction is excellent for separating compounds with different acid/base properties (e.g., basic product from neutral or acidic impurities) but is ineffective at separating two bases of similar strength.

-

-

Q3: Is it better to purify the free base or the salt form of my compound?

-

A3: This depends on the physical properties and the next step.

-

Free Base: Purify as the free base (typically via column chromatography or extraction) if it is a manageable solid or if the next reaction step requires the free amine.

-

Salt Form: Purify as a salt (typically via recrystallization) if the free base is an oil or if you need a highly pure, stable solid for storage, weighing, or biological assays. Salts are often more crystalline and easier to handle than their free base counterparts.[2]

-

-

-

Q4: Can I use reverse-phase (C18) chromatography for purification?

-

A4: Yes, reverse-phase HPLC or flash chromatography is an excellent alternative, especially for polar compounds. Since the stationary phase is non-polar, the strong interactions seen with silica are avoided. A typical mobile phase would be a gradient of acetonitrile or methanol in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amines are protonated and behave consistently.[7][8]

-

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

This protocol is ideal for removing neutral or acidic impurities from your basic product.

-

Dissolution: Dissolve the crude product (approx. 1 g) in a suitable organic solvent (50 mL), such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Acidic Extraction: Transfer the solution to a separatory funnel. Add 30 mL of 1M HCl(aq) and shake vigorously for 1 minute. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. The upper organic layer contains neutral/acidic impurities and should be discarded.

-

Back-Wash: To ensure all impurities are removed, return the aqueous layer to the separatory funnel and wash with 20 mL of fresh DCM. Discard the organic wash.

-

Basification: Place the aqueous layer in an ice bath to cool. Slowly add 2M NaOH(aq) dropwise with stirring until the pH is >12 (check with pH paper). Your product should deprotonate and may precipitate or form an oily layer.

-

Product Extraction: Extract the aqueous solution three times with 30 mL of DCM each time.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter the solution, and remove the solvent under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography on Modified Silica Gel

This protocol is designed to purify the product from impurities of similar polarity.

-

Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 5% Methanol in DCM. Crucially, add 1% Triethylamine (TEA) to the solvent mixture.

-

Column Packing: Pack a silica gel column using your chosen eluent (containing TEA). Do not let the column run dry.

-

Sample Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel (~1-2x the mass of your crude product). Dry this silica completely until it is a free-flowing powder. Carefully load the dry powder onto the top of the packed column.

-

Elution: Elute the column with your chosen mobile phase. If necessary, a gradient can be run by slowly increasing the percentage of methanol (e.g., from 2% MeOH to 10% MeOH, always maintaining 1% TEA).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all TEA may require placing the product under high vacuum.

Data Summary

Table 1: Recommended Solvent Systems for Chromatography

| Application | Stationary Phase | Recommended Eluent System | Modifier |

|---|---|---|---|

| TLC/Flash Column | Silica Gel | Dichloromethane / Methanol (98:2 to 90:10) | 0.5-2% Triethylamine |

| TLC/Flash Column | Silica Gel | Ethyl Acetate / Hexane / Methanol | 1-2% Triethylamine |

| Reverse Phase HPLC | C18 Silica | Water / Acetonitrile (Gradient) | 0.1% Formic Acid or TFA |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Implication for Purification |

|---|---|---|

| pKa | ~9.5-10.5 (primary amine), ~8-9 (piperidine N) | Highly basic; readily forms salts. Soluble in acidic water. |

| LogP | Low to moderate | Likely soluble in polar organic solvents like DCM and MeOH. |

| Hydrogen Bond Donors | 2 (from -NH2 and -NH-) | Contributes to high polarity and potential for viscosity. |

| Hydrogen Bond Acceptors | 3 (from two N atoms and C=O) | High water solubility, especially when protonated. |

References

-

Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

-

Digital CSIC. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

-

PubChem. 2-[(2-Piperidin-1-ylacetyl)amino]acetamide. [Link]

-

ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega. [Link]

-

Scholars Research Library. Der Pharma Chemica. [Link]

-

GROM. Tailor-made, customized columns for particular applications. [Link]

-

The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

-

SIELC Technologies. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. [Link]

-

MOLBASE. N-[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]acetamide. [Link]

- Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.

-

MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]

-

Pharmaffiliates. CAS 10120-30-6 | Product Name : 2,2-Diphenyl-N-(2-(piperidin-1-yl)ethyl)acetamide. [Link]

- Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. [Link]

-

MDPI. Hydrolytic Stability of New Amino Acids Analogues of Memantine. [Link]

-

PubChem. N-(2-Aminoethyl)piperidine. [Link]

-

NIST. Acetamide, 2-amino- -- The NIST WebBook. [Link]

-

NIST. Acetamide, N-(2-methylpropyl)- -- The NIST WebBook. [Link]

- Google Patents.

-

ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. [Link]

-

KTU ePubl. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. [Link]

-

Wikipedia. List of fentanyl analogues. [Link]

-

NIST. N-(n-Propyl)acetamide -- The NIST WebBook. [Link]

Sources

- 1. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 2. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]

- 3. digital.csic.es [digital.csic.es]

- 4. rsc.org [rsc.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 7. obrnutafaza.hr [obrnutafaza.hr]

- 8. Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Purification of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide

Executive Summary: The Physicochemical Challenge

User, you are dealing with 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide (henceforth referred to as APEA ). Before attempting any protocol, you must understand why this molecule is failing standard purification methods.[1]

The Molecule's Profile:

-

Basicity: Dual-basic centers. The piperidine ring (tertiary amine, pKa ~11.[1][2]1) and the glycine-derived primary amine (pKa ~8.0–9.6). It is a "proton sponge."

-

Polarity: Extreme. The amide bond + two amine centers make this highly water-soluble (LogP < 0).

-

The Trap: Standard aqueous workups (EtOAc/Water) often fail because APEA partitions into the aqueous layer, leading to massive yield loss. Standard silica chromatography fails because the basic amines interact with acidic silanols, causing irreversible streaking.[1][3]

This guide provides three validated workflows to isolate APEA from common impurities (unreacted diamine, coupling reagents, and salts).[1]

Part 1: Diagnostic Triage

Use this decision matrix to select the correct workflow. Do not guess; the wrong method will result in product loss.

Figure 1: Decision matrix for selecting the purification strategy based on protection status and impurity profile.

Part 2: Technical Protocols

Method A: Chemoselective Scavenging (Pre-Deprotection)

Context: Use this only if your product still has a protecting group (e.g., Boc) on the N-terminus. The Logic: The impurity (N-(2-aminoethyl)piperidine) has a primary amine. Your Boc-product does not. We use a resin that reacts only with primary amines to "fish out" the impurity.

Materials:

-

Polystyrene-Isocyanate Resin (or Benzaldehyde resin).

-

Solvent: DCM or THF (Anhydrous).

Protocol:

-

Dissolution: Dissolve crude Boc-APEA in DCM (10 mL per gram).

-

Stoichiometry: Calculate the theoretical excess of the starting amine used. Add 3.0 equivalents (relative to the excess amine) of Isocyanate resin.

-

Incubation: Agitate gently (orbital shaker) for 4–16 hours at room temperature. Do not use magnetic stirring bars as they grind the resin.

-

Validation: Spot TLC. The baseline spot (starting amine) should disappear.

-

Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse resin with DCM.[4]

-

Result: The filtrate contains pure Boc-APEA. The impurity is chemically bonded to the beads.

Method B: Reverse Phase "High pH" Flash Chromatography

Context: For the final, free amine product. Best for removing salts and highly polar coupling byproducts (urea). The Logic: At neutral pH, APEA is protonated (charged) and elutes in the void volume. By raising the pH to ~10.5 (using NH₄OH), we suppress ionization, making the molecule hydrophobic enough to stick to the C18 column, allowing separation.[1]

Solvent System:

-

Solvent A: Water + 0.1% Ammonium Hydroxide (NH₄OH).

-

Solvent B: Acetonitrile (ACN) + 0.1% Ammonium Hydroxide.

Gradient Table:

| Time (CV) | % Solvent B | Rationale |

| 0–2 | 0% | Elute salts and highly polar non-retained species. |

| 2–10 | 0% → 30% | Shallow gradient to separate APEA from closely related diamines. |

| 10–15 | 30% → 100% | Wash off non-polar impurities. |

Critical Step: Post-purification, lyophilize (freeze-dry) the fractions immediately. Do not use rotary evaporation at high heat (>40°C) for extended periods to avoid amide hydrolysis or oxidation.

Method C: "Amine-Modified" Normal Phase Chromatography

Context: If you lack Reverse Phase capabilities. The Logic: Standard Silica is acidic (pH ~5). It will bind APEA irreversibly. You must "deactivate" the silica using a stronger base in the mobile phase.

The "Magic" Eluent:

-

Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (28% NH₃)

-

Ratio: 90 : 9 : 1 (Start here)

80 : 19 : 1 (For elution)

Protocol:

-

Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the starting eluent (90:9:1) before loading the sample. This saturates the silica's active sites with ammonia.

-

Sample Loading: Dissolve crude oil in a minimum amount of DCM. If insoluble, use a few drops of MeOH, but keep the band narrow.[1]

-

Elution: Run the gradient.

-

Visual Check: APEA often stains poorly with UV. Use Ninhydrin stain (turns deep purple/blue) or Dragendorff’s reagent (orange spot for tertiary amines) for TLC monitoring.

-

Part 3: Advanced Troubleshooting (FAQs)

Q1: I tried aqueous extraction (DCM/Water), but my yield is 10%. Where is it? A: It is in the water layer. APEA is extremely hydrophilic.

-

Recovery: Saturate the aqueous layer with NaCl (brine) until no more salt dissolves. Then, extract with n-Butanol or a mixture of Chloroform:Isopropanol (3:1) . Repeat 4–5 times. Combine organic layers and dry over Na₂SO₄.

Q2: The product is an oil that refuses to solidify. How do I get a solid? A: Short-chain amino-amides are often oils. Convert it to the Dihydrochloride salt.

-

Dissolve the oil in a small amount of dry Ethanol or MeOH.

-

Add 2.5 equivalents of HCl in Dioxane (4M) or HCl in Ether .

-

Add excess Diethyl Ether or MTBE to induce precipitation.

-

Filter the white solid. This also purifies the compound, as non-polar impurities stay in the ether.

Q3: My NMR shows a "forest" of peaks around 1.5–3.0 ppm. A: This is typical for piperidine derivatives.

-

Diagnostic Peaks: Look for the singlet at ~3.1–3.3 ppm (Glycine -CH ₂-).

-

Piperidine Check: The piperidine ring protons usually appear as multiplets at ~1.4–1.6 ppm (3x CH₂) and ~2.3–2.5 ppm (2x N-CH₂).

-

Impurity Check: If you see a triplet at ~2.7 ppm that integrates incorrectly relative to the glycine singlet, you likely have unreacted N-(2-aminoethyl)piperidine.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification).

-

Biotage Application Note. (2023). Strategies for Flash Chromatography of Polar Amines. Link (General reference for amine-modified silica).

-

Sigma-Aldrich Technical Bulletin. Scavenger Resins for Solution Phase Synthesis. Link (Protocols for Isocyanate resins).

-

Teledyne ISCO. (2016). HILIC and Reverse Phase Strategies for Polar Compounds. Link (High pH Reverse Phase methodology).

Disclaimer: These protocols involve hazardous chemicals (DCM, Methanol, Strong Bases).[1] Always review the Safety Data Sheet (SDS) and wear appropriate PPE (gloves, goggles, lab coat).[1]

Sources

Technical Support Center: Stability of 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide in Solution

Welcome to the technical support guide for 2-Amino-N-(2-(piperidin-1-yl)ethyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Ensuring the integrity of your experimental compound is paramount for generating reliable and reproducible data. This guide offers troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during laboratory work.

Introduction to Compound Stability

This compound is a molecule featuring multiple functional groups that can be susceptible to degradation in aqueous environments. These include a primary amine, a secondary amide, and a tertiary amine within the piperidine ring. Understanding the potential degradation pathways is the first step toward mitigating them. The primary concerns for this molecule are hydrolysis of the amide bond and oxidation of the amine groups.[1][2] Factors such as pH, temperature, light exposure, and the presence of dissolved oxygen can significantly influence the rate of these degradation reactions.[1][3]

This guide will provide the foundational knowledge and practical steps to control these variables, ensuring the stability of your compound throughout your experiments.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several issues that point toward compound instability. This section addresses the most common symptoms, their probable causes, and actionable solutions.

Issue 1: Rapid Loss of Parent Compound

-

Symptom: When analyzing samples over time using techniques like HPLC or LC-MS, you observe a significant decrease in the peak area corresponding to the parent compound, often accompanied by the emergence of new, unidentified peaks.

-

Causality Analysis: This is a classic sign of chemical degradation. The two most likely culprits for the structure of this compound are hydrolysis and oxidation.[1][3]

-

Hydrolysis: The amide linkage is susceptible to cleavage by water, a reaction that is strongly catalyzed by acidic or basic conditions.[1][4] This would break the molecule into 2-aminoacetic acid (glycine) and N-(2-(piperidin-1-yl)ethyl)amine.

-

Oxidation: The primary amino group and the tertiary amine in the piperidine ring are potential sites for oxidation.[5] This can be triggered by dissolved oxygen, trace metal ions, or exposure to light.[2][3]

-

-

Solutions & Mitigation Strategy:

| Recommended Action | Scientific Rationale |

| pH Control | Maintain the pH of your solution within a neutral range (ideally pH 6.0-7.5) to minimize both acid- and base-catalyzed hydrolysis.[3] Use a well-characterized buffer system, such as phosphate-buffered saline (PBS), to stabilize the pH.[3] |

| Solvent Degassing | To prevent oxidation, remove dissolved oxygen from your solvents before preparing solutions. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[3] |

| Use of Antioxidants | If oxidation persists, consider adding a sacrificial antioxidant to the formulation. However, ensure the antioxidant is compatible with your downstream assay. |

| Addition of Chelators | Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions and prevent them from participating in degradation reactions.[2][3] |

| Temperature Control | Chemical degradation rates are highly dependent on temperature.[1] Store stock solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term storage) to significantly slow down degradation.[3] |

| Photoprotection | Protect solutions from light, particularly UV light, which can induce photodegradation. Use amber vials or wrap containers in aluminum foil.[1][3] |

Issue 2: Poor Reproducibility and Inconsistent Results

-

Symptom: You observe high variability between experimental replicates or a drift in your results over the course of an experiment that runs for several hours.

-

Causality Analysis: This can stem from either ongoing degradation during the experiment or physical instability phenomena.

-

In-Experiment Degradation: If the experimental conditions (e.g., buffer pH, temperature) are not optimized for stability, the compound may be degrading over the assay duration.

-

Adsorption to Surfaces: Polar molecules can adsorb to the surfaces of glass or plastic labware, reducing the effective concentration in solution and leading to inconsistent measurements.[3]

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause degradation or precipitation of the compound.[3]

-

-

Solutions & Mitigation Strategy:

| Recommended Action | Scientific Rationale |

| Aliquoting | Prepare single-use aliquots of your stock solution. This prevents the need for repeated freeze-thaw cycles and reduces the risk of contamination.[3] |

| Material Selection | To minimize adsorption, consider using low-adsorption polypropylene tubes or silanized glassware for preparing and storing solutions.[3] |

| Solvent Choice | For stock solutions, using a co-solvent like DMSO or ethanol, which is then diluted into the final aqueous buffer, can sometimes enhance stability.[3] Always validate the final solvent concentration for compatibility with your assay. |

| Run Time Controls | Include "time-zero" and "time-end" controls in your experiments. Analyzing a sample at the beginning and end of a long experiment can help you quantify the extent of in-assay degradation. |

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with this compound.

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most significant degradation pathways are hydrolysis of the secondary amide bond and oxidation of the primary and tertiary amine functional groups.[1][3] Hydrolysis is typically accelerated at pH values outside the neutral range, while oxidation can be promoted by oxygen, light, and metal ions.[1][2][3]

Q2: What is the ideal pH for storing an aqueous solution of this compound?

A2: To minimize amide hydrolysis, a pH range of 6.0 to 7.5 is recommended.[3] It is crucial to use a buffer, such as PBS, to maintain a stable pH, as the amine groups in the molecule can themselves influence the solution's pH upon dissolution.

Q3: How should I prepare a stock solution to maximize its shelf-life?

A3: We recommend dissolving the compound in an inert solvent like anhydrous DMSO or ethanol to create a concentrated stock. Store this stock solution in single-use aliquots at -20°C or -80°C, protected from light.[3] When preparing aqueous working solutions, use buffers that have been degassed with nitrogen or argon to remove dissolved oxygen.[3]

Q4: What are the potential degradation products I might see in my analysis?

A4: Based on the primary degradation pathways, you can anticipate the following products:

-

From Hydrolysis: 2-aminoacetic acid (glycine) and 1-(2-aminoethyl)piperidine.

-

From Oxidation: A variety of oxidized species could form, including N-oxides at the piperidine nitrogen. The exact products can be complex and are best identified using mass spectrometry (LC-MS).[6][7]

Visualizing Potential Degradation Pathways

Caption: Potential degradation pathways.

Experimental Protocols

To empower researchers to proactively manage compound stability, we provide the following validated protocols.

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes how to prepare a concentrated stock solution with enhanced stability.

-

Pre-analysis: Weigh the desired amount of this compound powder in a tared, amber glass vial.

-

Solvent Selection: Add a minimal volume of anhydrous DMSO or ethanol to completely dissolve the compound. For example, dissolve 10 mg of the compound in 500 µL of DMSO to make a high-concentration stock.

-